molecular formula C18H31N3O2 B6756797 N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide

N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide

Cat. No.: B6756797
M. Wt: 321.5 g/mol
InChI Key: PPPBPDYUIKVWIT-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylethyl group and an octahydroquinoxalinyl moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c22-17(19-11-10-14-6-2-1-3-7-14)12-21-13-18(23)20-15-8-4-5-9-16(15)21/h14-16H,1-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBPDYUIKVWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC(=O)CN2CC(=O)NC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide typically involves multiple steps:

    Formation of the Octahydroquinoxalinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydroquinoxalinyl structure.

    Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclohexylethyl moiety.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclohexylethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)acetamide: shares similarities with other acetamide derivatives and quinoxaline-based compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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